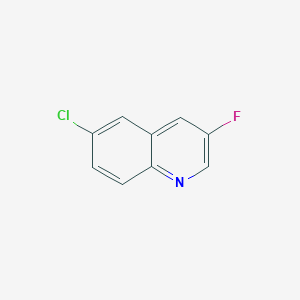

6-Chloro-3-fluoroquinoline

Description

Propriétés

IUPAC Name |

6-chloro-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIREJJBJQICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hofmann Degradation and Diazonium Salt Formation

The Hofmann degradation pathway, as detailed in patent CN100537540C, offers a robust method for introducing fluorine at the 3-position of the quinoline scaffold . This two-step process begins with the Hofmann degradation of a primary amide derivative (general formula IV) to yield an intermediate amine (general formula III). Subsequent diazotization with sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) generates a diazonium salt, which undergoes thermal decomposition at 35–120°C to produce 3-fluoroquinoline derivatives.

Key Reaction Conditions:

-

Hofmann Degradation: Conducted in water with bromine (Br₂) and sodium hydroxide (NaOH) at 60°C.

-

Diazonium Salt Formation: Requires NaNO₂ and HBF₄ in tetrahydrofuran (THF) or alcohol solvents at 15–20°C.

-

Thermal Decomposition: Heating the diazonium salt in inert solvents (e.g., toluene) at 35–120°C.

This method is advantageous for its regioselective fluorination but requires careful control of reaction temperatures to avoid by-products .

Multi-Step Synthesis via Condensation and Cyclization

A versatile approach involves constructing the quinoline ring through condensation reactions. For example, 2-bromo-4-fluoroaniline can be condensed with ethyl 2-cyano-3-ethoxyacrylate in ethanol, followed by cyclization in paraffin oil at 250°C . This yields a fluorinated quinoline intermediate, which is subsequently chlorinated at the 6-position using phosphorus oxychloride (POCl₃).

Optimization Insights:

-

Cyclization Efficiency: Refluxing in high-boiling solvents like paraffin oil ensures complete ring closure.

-

Chlorination: POCl₃ in dimethylformamide (DMF) at 80–100°C achieves selective chlorination without overhalogenation .

While this method allows modular construction of the quinoline core, the high-temperature cyclization step may limit scalability.

Direct Amination with Molybdenum-Based Catalysts

Recent advances highlight the use of molybdenum catalysts for direct amination of halogenated quinolines. In a reported procedure, 7-chloro-6-fluoroquinoline-3-carboxylic acid undergoes amination with amines in refluxing water, catalyzed by molybdenum oxide (MoO₃), achieving yields up to 97% . Although this method targets carboxylic acid derivatives, adapting the protocol by omitting the carboxyl group enables synthesis of 6-chloro-3-fluoroquinoline.

Critical Parameters:

-

Catalyst Loading: 5 mol% MoO₃ optimizes reaction kinetics.

-

Solvent: Water enhances green chemistry metrics without compromising yield .

This method excels in sustainability and efficiency but requires precursor functionalization.

High-Temperature Halogenation with Phosphorus(V) Oxybromide

Phosphorus(V) oxybromide (POBr₃) enables simultaneous bromination and chlorination under extreme conditions. In a validated synthesis, 6-chloro-3-fluoroquinoline is obtained by treating a quinoline precursor with POBr₃ at 190°C for 30 minutes, achieving a 78% yield . The reaction proceeds via electrophilic aromatic substitution, with bromine and chlorine atoms introduced sequentially.

Reaction Specifics:

-

Temperature Control: Maintaining 190°C prevents decomposition of the quinoline backbone.

-

Stoichiometry: A 1:2 molar ratio of precursor to POBr₃ ensures complete halogenation .

This method is notable for its brevity but demands specialized equipment for high-temperature reactions.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Iridium-Catalyzed C–H Borylation and Subsequent Transformations

The C7 position of 6-chloro-3-fluoroquinoline undergoes regioselective iridium-catalyzed borylation, a gateway to further functionalization .

Reaction Conditions

-

Catalyst : [Ir(OMe)COD]₂ (1.5 mol%)

-

Ligand : B₂pin₂ (1.1 equiv)

-

Solvent : THF at 80°C for 12–18 h

Downstream Functionalization

Key Insight : The fluorine atom directs borylation to C7, while chlorine at C6 stabilizes intermediates during cross-couplings .

Hydrolysis to Fluoroquinolones

Acid-catalyzed hydrolysis of C7-borylated intermediates yields 6-fluoroquinolone scaffolds, a core structure in antibiotics .

Procedure

-

Substrate : C7-borylated 6-chloro-3-fluoroquinoline (2f )

-

Conditions : HCl (aq.), 80°C, 3 h

-

Product : Boronate ester (13d ) or brominated fluoroquinolone (13e )

Mechanistic Note : Hydrolysis proceeds via acid-mediated cleavage of the boron–quinoline bond, followed by ketone formation .

Dearomative [2 + 2] Cycloaddition Reactions

6-Chloro-3-fluoroquinoline participates in energy-transfer-mediated cascade reactions with alkenes, forming fused 6-4 ring systems .

Experimental Setup

-

Reagents : Styrene (2.0 equiv), Ir(ppy)₃ (2 mol%)

-

Conditions : Blue LED irradiation, DCE, 24 h

-

Product : Fused cyclopropane-quinoline hybrid (3a )

Stereochemical Outcome : High diastereoselectivity (>20:1 dr) due to steric preferences at the convex face .

Halogen Exchange and Amination

The chlorine at C6 can be displaced under nucleophilic conditions, though fluorine at C3 remains inert due to stronger C–F bonding .

Chlorine Substitution

Oxidative Functionalization

While direct oxidation of 6-chloro-3-fluoroquinoline is unreported, analogous 2-methylquinolines undergo Cr(VI)-mediated oxidation to carboxylic acids .

Hypothetical Pathway (Extrapolated)

-

Substrate : 6-Chloro-3-fluoro-2-methylquinoline

-

Oxidant : K₂Cr₂O₇, Na₂WO₄ (cat.), H₂SO₄

-

Product : 6-Chloro-3-fluoro-2-quinolinecarboxylic acid

Spectroscopic Data

Critical NMR signals for characterizing derivatives:

Applications De Recherche Scientifique

Chemical Structure and Synthesis

6-Chloro-3-fluoroquinoline is a derivative of quinoline, characterized by the presence of chlorine and fluorine substituents. Its molecular formula is C9H6ClF, with a molecular weight of 185.6 g/mol. The synthesis of this compound typically involves several methods that introduce halogen substituents onto the quinoline ring, enhancing its biological activity.

The biological activity of 6-Chloro-3-fluoroquinoline and its derivatives has been extensively studied, particularly for their antibacterial, antiviral, and anticancer properties.

Antibacterial Properties

Fluoroquinolones, including derivatives of 6-Chloro-3-fluoroquinoline, are known for their potent antibacterial activity. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Research indicates that modifications to the quinoline structure can enhance antibacterial potency and broaden the spectrum of activity against various pathogens .

Key Findings :

- Compounds derived from 6-Chloro-3-fluoroquinoline have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The presence of halogen atoms like chlorine and fluorine increases lipophilicity and membrane permeability, improving bioavailability .

Antiviral and Anticancer Potential

Ongoing research is exploring the potential of 6-Chloro-3-fluoroquinoline in developing treatments for viral infections and cancer therapies. Its ability to interact with critical biological targets makes it a promising candidate in these areas .

Case Studies

Several studies have documented the efficacy of fluoroquinolone derivatives in clinical settings:

- Delafloxacin : A novel anionic fluoroquinolone that exhibits improved activity against Gram-positive pathogens, including quinolone-resistant strains. Its unique structure enhances its pharmacological properties, making it suitable for treating acute bacterial skin infections .

- Hybridization Studies : Research on hybrid fluoroquinolones has revealed promising results in overcoming antibiotic resistance and developing new anticancer agents. Modifications at various positions on the quinolone core have led to compounds with enhanced biological activities .

Summary of Applications

| Application Area | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; inhibits DNA gyrase and topoisomerase IV. |

| Antiviral | Potential for developing antiviral agents due to interaction with biological targets. |

| Anticancer | Investigated for use in cancer therapies; modifications enhance therapeutic efficacy. |

Mécanisme D'action

The mechanism of action of 6-Chloro-3-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in cell death .

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

- Halogen Positioning: The placement of chlorine and fluorine significantly impacts electronic distribution. For example, 8-Chloro-6-fluoroquinoline has halogens in positions that may sterically hinder interactions compared to 6-Chloro-3-fluoroquinoline, where substituents are on adjacent rings.

- Chlorine provides moderate electron withdrawal and improves lipophilicity .

Activité Biologique

6-Chloro-3-fluoroquinoline is a synthetic compound belonging to the quinolone class, which is recognized for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological mechanisms, research findings, and applications of this compound, providing a comprehensive overview of its potential in various fields.

Chemical Structure and Properties

6-Chloro-3-fluoroquinoline is characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions of the quinoline ring, respectively. This unique substitution pattern contributes to its biological activity. The compound's structure allows it to interact effectively with various biological targets, particularly enzymes involved in DNA replication.

The primary mechanism of action for 6-Chloro-3-fluoroquinoline involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in prokaryotes. By stabilizing the DNA-enzyme complex, 6-Chloro-3-fluoroquinoline induces DNA fragmentation, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones but is enhanced by the specific structural features of this compound .

Antimicrobial Activity

Research indicates that 6-Chloro-3-fluoroquinoline exhibits significant antibacterial, antifungal, and antiviral properties:

- Antibacterial : The compound has shown efficacy against various Gram-positive and Gram-negative bacteria. Its MIC (Minimum Inhibitory Concentration) values suggest potent activity comparable to established fluoroquinolones like ciprofloxacin .

- Antifungal : Preliminary studies indicate potential antifungal activity, although further research is required to establish its effectiveness against specific fungal pathogens.

- Antiviral : Investigations into its antiviral properties have revealed promising results against certain viral strains, suggesting potential applications in antiviral drug development.

Comparison with Other Fluoroquinolones

| Compound | Antibacterial Activity | Antifungal Activity | Antiviral Activity |

|---|---|---|---|

| 6-Chloro-3-Fluoroquinoline | High | Moderate | Moderate |

| Ciprofloxacin | Very High | Low | Low |

| Moxifloxacin | High | Low | Low |

Case Studies

- In Vitro Studies : A study demonstrated that 6-Chloro-3-fluoroquinoline exhibited lower MIC values against resistant strains of Escherichia coli compared to traditional fluoroquinolones. This suggests that structural modifications can enhance potency against resistant bacteria .

- Animal Models : In murine models, treatment with 6-Chloro-3-fluoroquinoline resulted in significant reductions in bacterial load in infected tissues compared to untreated controls. These findings support its potential as a therapeutic agent in infectious diseases .

Toxicity and Safety Profile

Overall, fluoroquinolones, including 6-Chloro-3-fluoroquinoline, have been reported to have a favorable safety profile with minimal toxicity observed in preclinical studies. However, ongoing assessments are necessary to evaluate long-term effects and potential side effects in humans .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-fluoroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 6-chloro-3-fluoroquinoline typically involves halogenation and fluorination steps. A common approach is nucleophilic aromatic substitution, where chloro and fluoro groups are introduced at specific positions on the quinoline backbone. For optimization, vary parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or DMSO), and catalyst choice (e.g., KF/Al₂O₃ for fluorination). Design of Experiments (DOE) can systematically evaluate interactions between variables .

Q. Which analytical techniques are critical for characterizing 6-chloro-3-fluoroquinoline, and how should data be interpreted?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, ¹⁹F) to confirm substituent positions, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (via SHELX software ) resolves structural ambiguities. Cross-reference spectral data with analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to identify deviations caused by fluorine’s electronegativity.

Q. What safety protocols should be followed when handling 6-chloro-3-fluoroquinoline?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions. Store waste separately in labeled containers and dispose via certified chemical waste services. Reference safety data from fluorinated quinoline derivatives, such as 8-(bromomethyl)-6-fluoroquinoline, which requires similar precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 6-chloro-3-fluoroquinoline derivatives?

- Methodological Answer : Conflicting NMR or MS results may arise from tautomerism or impurities. Repeat analyses under standardized conditions (e.g., deuterated solvents, controlled pH). Use 2D NMR (COSY, NOESY) to confirm connectivity. Compare with crystallographic data (SHELXL ) to validate structural hypotheses. Document all anomalies and consult literature on fluorinated quinolines, such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline , for analogous challenges.

Q. What strategies are effective for studying the regioselectivity of fluorination in 6-chloro-3-fluoroquinoline synthesis?

- Methodological Answer : Employ computational chemistry (DFT calculations) to predict reactive sites. Experimentally, use directing groups (e.g., nitro or methoxy) to steer fluorination. Analyze outcomes via LC-MS and kinetic studies. Reference fluorination patterns in compounds like 6-(trifluoromethyl)quinoline-3-carboxylic acid to identify steric/electronic influences.

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of 6-chloro-3-fluoroquinoline in antimicrobial applications?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the fluorine position). Test against bacterial strains (e.g., E. coli, S. aureus) via MIC assays. Use molecular docking to correlate substituent effects with target binding (e.g., DNA gyrase). Cross-validate findings with data from fluoroquinolone intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. What methodologies address low yields in large-scale synthesis of 6-chloro-3-fluoroquinoline?

- Methodological Answer : Optimize stepwise purification (e.g., column chromatography for intermediates) and explore flow chemistry for continuous processing. Monitor reaction progress via in-line IR or Raman spectroscopy. Compare scalability challenges with those documented for similar compounds, such as 5,7-dichloro-4-quinolyl 4-fluorophenyl ether .

Methodological Considerations

- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ) to identify gaps. Cross-reference databases like PubChem for physicochemical data.

- Ethical Compliance : Adhere to lab safety protocols and document ethical approvals for biological testing (if applicable) .

- Data Integrity : Maintain detailed records per Franklin Standards (e.g., multiple trials, peer validation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.